molecular formula C10H11F2N B8647122 1-(3,5-Difluorobenzyl)cyclopropan-1-amine

1-(3,5-Difluorobenzyl)cyclopropan-1-amine

Cat. No.: B8647122
M. Wt: 183.20 g/mol
InChI Key: UKZTZRSYERZESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluorobenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C₁₀H₁₁F₂N. It is a cyclopropane derivative where the cyclopropane ring is substituted with a 3,5-difluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorobenzyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-difluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorobenzyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various cyclopropylamines .

Scientific Research Applications

1-(3,5-Difluorobenzyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluorobenzyl)cyclopropan-1-amine is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)6-10(13)1-2-10/h3-5H,1-2,6,13H2

InChI Key

UKZTZRSYERZESC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CC(=C2)F)F)N

Origin of Product

United States

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